Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another piperazine derivative with similar structural features.
Uniqueness
Tert-butyl 4-(5-(1-aminoethyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N4O2 |
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Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminoethyl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-12(17)13-5-6-14(18-11-13)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6,11-12H,7-10,17H2,1-4H3 |
InChI Key |
XWAWZEZWBPDDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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